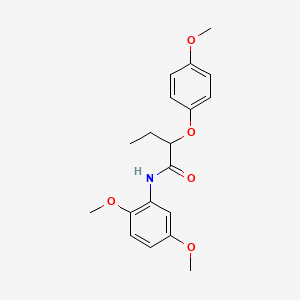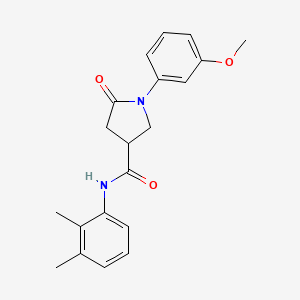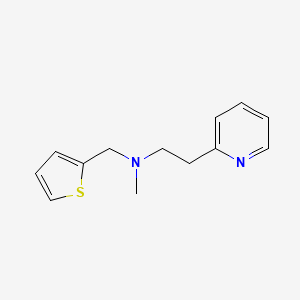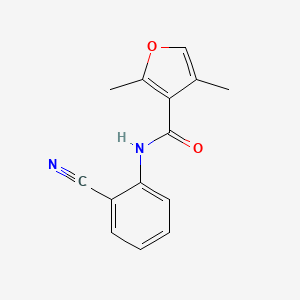![molecular formula C19H24N2O4S B4698373 N-benzyl-N-methyl-2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)acetamide](/img/structure/B4698373.png)
N-benzyl-N-methyl-2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)acetamide
Vue d'ensemble
Description
N-benzyl-N-methyl-2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)acetamide, also known as BMS-986177, is a small molecule drug that has been developed as a potential treatment for various diseases, including cancer and autoimmune disorders.
Mécanisme D'action
N-benzyl-N-methyl-2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)acetamide is a selective inhibitor of the protein kinase C theta (PKCθ) enzyme, which plays a critical role in T-cell activation and proliferation. By inhibiting PKCθ, N-benzyl-N-methyl-2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)acetamide can modulate the immune response and reduce inflammation. Additionally, PKCθ has been shown to be overexpressed in various cancer types, and its inhibition by N-benzyl-N-methyl-2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)acetamide can lead to cancer cell death.
Biochemical and Physiological Effects:
N-benzyl-N-methyl-2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)acetamide has been shown to reduce T-cell activation and proliferation in preclinical studies, leading to a reduction in inflammation in autoimmune disorders. Additionally, N-benzyl-N-methyl-2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)acetamide has been shown to induce cancer cell death and inhibit tumor growth in preclinical models of cancer. N-benzyl-N-methyl-2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)acetamide has also been shown to have neuroprotective effects in preclinical models of Parkinson's disease and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-benzyl-N-methyl-2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)acetamide in lab experiments include its selectivity for PKCθ, which allows for specific modulation of the immune response and cancer cell death. Additionally, N-benzyl-N-methyl-2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)acetamide has been shown to have low toxicity in preclinical studies, making it a promising candidate for further development as a therapeutic agent. However, the limitations of using N-benzyl-N-methyl-2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)acetamide in lab experiments include its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
For the research and development of N-benzyl-N-methyl-2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)acetamide include further preclinical studies to investigate its efficacy in various disease models, as well as clinical trials to evaluate its safety and efficacy in humans. Additionally, further research is needed to optimize the synthesis and formulation of N-benzyl-N-methyl-2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)acetamide to improve its solubility and bioavailability. Finally, the potential use of N-benzyl-N-methyl-2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)acetamide in combination with other therapeutic agents should be explored to enhance its efficacy in treating various diseases.
Applications De Recherche Scientifique
N-benzyl-N-methyl-2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)acetamide has been investigated as a potential treatment for various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. In preclinical studies, N-benzyl-N-methyl-2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)acetamide has demonstrated anti-tumor activity in various cancer models, including breast cancer, lung cancer, and melanoma. It has also shown efficacy in preclinical models of autoimmune disorders, such as multiple sclerosis and rheumatoid arthritis. Additionally, N-benzyl-N-methyl-2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)acetamide has been shown to have neuroprotective effects in preclinical models of Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
N-benzyl-N-methyl-2-[4-[[methyl(methylsulfonyl)amino]methyl]phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-20(13-16-7-5-4-6-8-16)19(22)15-25-18-11-9-17(10-12-18)14-21(2)26(3,23)24/h4-12H,13-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTXBWOKXVCDFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)COC2=CC=C(C=C2)CN(C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B4698295.png)

![4-{[5-(phenylthio)-2-furyl]methylene}-5-thioxo-2-imidazolidinone](/img/structure/B4698302.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4698308.png)




![1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}-4-phenylpiperazine](/img/structure/B4698345.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]pentanamide](/img/structure/B4698349.png)
![N-(4-methoxyphenyl)-N'-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4698352.png)
![1-(4-fluorophenyl)-5-[(1H-1,2,4-triazol-3-ylthio)methyl]-1H-tetrazole](/img/structure/B4698360.png)
![N-allyl-2-({4-[methyl(phenylsulfonyl)amino]benzoyl}amino)benzamide](/img/structure/B4698362.png)
